molecular formula C11H13N3O B2361007 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198236-41-6

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Cat. No. B2361007
CAS RN: 2198236-41-6
M. Wt: 203.245
InChI Key: ZWKKOYWAYYFZMO-UHFFFAOYSA-N
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Description

“5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The specific molecular structure of “5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” would require more specific data or a detailed analysis using specialized software or tools.


Chemical Reactions Analysis

Pyrazole compounds are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” are not detailed in the available resources.

Scientific Research Applications

Antileishmanial Application

The compound has been studied for its potential in treating leishmaniasis, a disease caused by protozoan parasites. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which exhibited a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Activity

Due to the structural similarity with other pyrazole derivatives, “5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” may exhibit antimalarial properties. Pyrazole compounds have been recognized for their potential to inhibit the growth of malaria-causing parasites .

Antibacterial Properties

Pyrazole scaffolds, like the one present in this compound, are known to possess antibacterial properties. They can be synthesized into various derivatives that target different bacterial strains, offering a pathway for new antibiotic drugs .

Anti-inflammatory and Analgesic Effects

The pyrazole moiety is associated with anti-inflammatory and analgesic effects. This makes “5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” a candidate for the development of new pain relief medications .

Anticancer Potential

Compounds with a pyrazole base have been explored for their anticancer activities. They can be designed to interfere with specific pathways in cancer cells, potentially leading to new cancer therapies .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives make them useful in combating oxidative stress, which is implicated in various diseases. This compound could be part of research aimed at developing antioxidants .

Herbicidal Use

Pyrazole compounds have been utilized in the development of herbicides. Their ability to disrupt plant growth can be harnessed to control weeds in agricultural settings .

Anticonvulsant and Anthelmintic Applications

Lastly, the pyrazole core structure is associated with anticonvulsant properties, useful in treating epilepsy, and anthelmintic properties, which can eliminate parasitic worms .

properties

IUPAC Name

5-methyl-2-[(1-methylpyrazol-4-yl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-3-4-11(12-5-9)15-8-10-6-13-14(2)7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKKOYWAYYFZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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